molecular formula C14H20BN3O2 B7957645 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B7957645
M. Wt: 273.14 g/mol
InChI Key: XPPNIEGOERPHPU-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a unique combination of functional groups, including a methylhydrazine moiety, a dioxaborolane ring, and a benzonitrile core

Properties

IUPAC Name

4-[amino(methyl)amino]-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BN3O2/c1-13(2)14(3,4)20-15(19-13)12-8-11(18(5)17)7-6-10(12)9-16/h6-8H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPNIEGOERPHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:

    Formation of the Benzonitrile Core: The starting material, 4-bromo-2-cyanobenzene, undergoes a nucleophilic substitution reaction with 1-methylhydrazine to form 4-(1-methylhydrazin-1-yl)-2-cyanobenzene.

    Introduction of the Dioxaborolane Ring: The intermediate product is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to introduce the dioxaborolane ring, yielding the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylhydrazine moiety can be oxidized to form corresponding azine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Palladium catalysts and aryl halides are commonly employed in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Azine derivatives.

    Reduction: Primary amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used as a versatile building block for the construction of complex molecules. Its ability to undergo various reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the materials science industry, this compound can be used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The methylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, while the dioxaborolane ring can participate in boron-mediated interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methylhydrazin-1-yl)-2-bromobenzonitrile: Similar structure but lacks the dioxaborolane ring.

    4-(1-Methylhydrazin-1-yl)-2-(pinacolborane)benzonitrile: Contains a pinacolborane group instead of the dioxaborolane ring.

Uniqueness

4-(1-Methylhydrazin-1-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the presence of both the methylhydrazine moiety and the dioxaborolane ring

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